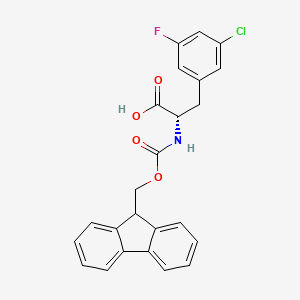

N-Fmoc-5-chloro-3-fluoro-L-phenylalanine

Description

Overview of Halogenated Unnatural Amino Acids in Peptide Science and Drug Discovery

Halogenated amino acids are proteinogenic or non-proteinogenic amino acids that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine). The introduction of halogens into amino acid side chains is a powerful strategy in peptide and protein engineering. mdpi.com This is because halogens, despite their simple nature, can profoundly alter the physicochemical properties of the amino acid and, consequently, the resulting peptide. chemimpex.com It is estimated that up to a third of drugs undergoing clinical investigation contain halogens. reagentia.eu

Key modifications imparted by halogenation include:

Modulation of Lipophilicity: Halogenation, particularly with fluorine, can increase the hydrophobicity of a molecule, which can enhance membrane permeability and bioavailability. chemimpex.comnih.gov

Alteration of Electrostatic Interactions: The high electronegativity of halogens, especially fluorine, can change the electron distribution of an aromatic ring, influencing non-covalent interactions like π-π stacking and cation-π interactions. nih.gov This can affect protein folding and ligand-receptor binding. nih.gov

Enhanced Stability: The strength of the carbon-fluorine bond, in particular, can block sites of metabolic degradation, leading to increased proteolytic stability and a longer biological half-life for peptide-based drugs. chemimpex.comnih.gov

Conformational Control: The size and electronic nature of the halogen atom can impose conformational constraints on the peptide backbone, guiding it toward a specific three-dimensional structure required for biological activity. nih.gov

These modifications are critical in drug discovery, where researchers aim to fine-tune the properties of peptide drug candidates to improve their efficacy, stability, and selectivity. mdpi.com The use of halogenated amino acids has been instrumental in developing therapeutics, including enzyme inhibitors and peptide-based vaccines. chemimpex.comnih.gov

Strategic Significance of N-Fmoc-5-chloro-3-fluoro-L-phenylalanine as a Molecular Building Block

This compound is a highly specialized amino acid derivative designed for use in peptide synthesis. Its strategic importance lies in the unique combination of two different halogen atoms—chlorine and fluorine—at specific positions on the phenylalanine ring. While direct research singling out this specific molecule is not abundant, its utility can be inferred from the known effects of its constituent parts.

The dual halogenation at the meta-positions (3 and 5) is significant. Halogen groups at the meta-position of the phenylalanine ring have been shown to increase affinity for certain biological targets, such as the L-type amino acid transporter 1 (LAT1), which is a target for drug delivery to cancer cells. nih.gov The presence of both a chloro and a fluoro group offers a nuanced way to modulate the electronic properties and size of the side chain. The chlorine atom is larger and more polarizable than fluorine, while fluorine is more electronegative. This combination can create a unique electrostatic potential on the aromatic ring, potentially leading to novel binding interactions that might not be achievable with mono-halogenated or di-fluoro/di-chloro analogs.

The N-terminal Fluorenylmethyloxycarbonyl (Fmoc) group makes this amino acid directly suitable for the most common method of peptide synthesis used today: Fmoc-based solid-phase peptide synthesis (SPPS). This allows for its precise incorporation into a peptide sequence, enabling researchers to probe structure-activity relationships or to develop new peptide-based therapeutics with potentially enhanced properties conferred by the 3-chloro, 5-fluoro substitution pattern.

Historical Development and Evolution of Fmoc-Protected Amino Acids in Solid-Phase Peptide Synthesis

The synthesis of peptides has been revolutionized by the development of Solid-Phase Peptide Synthesis (SPPS). bldpharm.com Pioneered by R. Bruce Merrifield in the early 1960s, for which he was awarded the Nobel Prize, SPPS involves building a peptide chain step-by-step while one end is attached to an insoluble polymer resin. mdpi.comsigmaaldrich.com This method simplifies the purification process, as excess reagents and by-products can be washed away by simple filtration. nih.gov

The evolution of SPPS has been marked by the development of various protecting group strategies. Initially, the Boc (tert-butyloxycarbonyl) protecting group was widely used for the temporary protection of the N-terminal amine. However, the repetitive use of strong acid for Boc removal could degrade sensitive peptide sequences and the resin linkage. nih.gov

A major breakthrough occurred in 1970 when Louis Carpino and Grace Han introduced the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. sigmaaldrich.com The Fmoc group is stable to acidic conditions but can be readily removed by a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). chemrxiv.org This offered a crucial advantage: orthogonality. The Fmoc group could be removed without affecting the acid-labile protecting groups used for amino acid side chains or the linkage of the peptide to the resin. nih.gov

By 1978, the Fmoc/tBu (tert-butyl for side-chain protection) strategy was developed and has since become the dominant method in SPPS. sigmaaldrich.com The mild conditions of the Fmoc strategy are particularly advantageous for the synthesis of complex, modified peptides, such as those containing glycosylation or phosphorylation, which are often unstable under the harsh acidic conditions of the Boc method. nih.gov The availability of a vast library of Fmoc-protected amino acids, including unnatural derivatives like this compound, has been a driving force in advancing peptide chemistry and drug development. achemblock.com

Chemical Data

Below are tables detailing the chemical properties of this compound.

Table 1: General Chemical Information

| Property | Value |

|---|---|

| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-chloro-5-fluorophenyl)propanoic acid sigmaaldrich.com |

| Synonyms | Fmoc-Phe(3-Cl,5-F)-OH, (2S)-Fmoc-amino-3-(3-chloro-5-fluorophenyl)propionic acid chemimpex.com |

| CAS Number | 1998650-51-3 chemimpex.comsigmaaldrich.com |

| Physical Form | White powder chemimpex.comsigmaaldrich.com |

| Purity | ≥95% - ≥99.5% (Chiral HPLC) chemimpex.comsigmaaldrich.com |

| Storage | Store at 0 - 8 °C or at room temperature chemimpex.comsigmaaldrich.com |

Table 2: Molecular and Spectroscopic Data

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₁₉ClFNO₄ chemimpex.comsigmaaldrich.com |

| Molecular Weight | 439.87 g/mol chemimpex.com |

| InChI Key | BTAOMHIITAZQJZ-QFIPXVFZSA-N sigmaaldrich.com |

| InChI Code | 1S/C24H19ClFNO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1 sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(3-chloro-5-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClFNO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAOMHIITAZQJZ-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC(=C4)Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Integration and Impact of N Fmoc 5 Chloro 3 Fluoro L Phenylalanine in Modern Peptide Chemistry

Application in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the predominant method for assembling peptides in research and industrial settings. embrapa.br The process involves the sequential addition of N-α-Fmoc-protected amino acids to a growing peptide chain anchored to a solid support. nih.gov The incorporation of non-canonical amino acids like N-Fmoc-5-chloro-3-fluoro-L-phenylalanine into this workflow requires careful consideration of coupling efficiency and potential side reactions.

The successful incorporation of any amino acid in SPPS hinges on the efficiency of the coupling reaction, where a new peptide bond is formed. For this compound, the electronic and steric properties of the di-halogenated phenyl ring can influence this process. The electron-withdrawing nature of both chlorine and fluorine atoms can decrease the nucleophilicity of the carboxyl group during activation, potentially slowing down the reaction rate.

To overcome these challenges, a range of coupling reagents and conditions, typically employed for sterically hindered or challenging amino acids, can be optimized for the incorporation of this compound. The choice of activating agent is critical for ensuring high coupling yields. nih.gov

Table 1: Common Coupling Reagents for SPPS and Their Applicability

| Coupling Reagent | Full Name | Typical Use Case | Potential for this compound |

|---|---|---|---|

| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) | General purpose, highly efficient | Likely effective, may require extended coupling times or double coupling. nih.gov |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, especially for hindered couplings | A strong candidate due to its high reactivity, suitable for overcoming potential steric hindrance. |

| PyBOP® | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Reduces racemization, effective for hindered residues | A good option, particularly when racemization is a concern. luxembourg-bio.com |

| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyano(hydroxyimino)acetate | Cost-effective, low racemization potential | A reliable combination, often used to suppress side reactions. embrapa.br |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Very fast and efficient, reduces racemization | An excellent choice for difficult couplings, likely to provide high efficiency. thieme-connect.de |

This table is based on general knowledge of SPPS and not on specific studies of this compound.

Optimization strategies would involve selecting a highly reactive coupling agent like HATU or COMU, potentially in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). nih.gov Monitoring the coupling reaction with a qualitative test (like the Kaiser test for primary amines or the chloranil (B122849) test for secondary amines) is crucial to ensure the reaction proceeds to completion before the next synthesis cycle. nih.gov For particularly difficult couplings, a "double coupling" protocol, where the coupling step is repeated, may be necessary.

Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern during peptide synthesis, as it can lead to diastereomeric impurities that are difficult to separate and can drastically alter biological activity. thieme-connect.de Phenylalanine derivatives can be susceptible to racemization, particularly during the activation step of the coupling reaction. The acidity of the α-proton, which is influenced by the substituents on the phenyl ring, is a key factor.

The electron-withdrawing chloro and fluoro groups on this compound could potentially increase the acidity of the Cα-proton, thereby increasing its susceptibility to racemization under basic conditions. Research on other racemization-prone residues like phenylglycine has shown that the choice of coupling conditions is paramount for maintaining chiral purity. thieme-connect.de

Strategies to minimize racemization for this compound would be adapted from established methods for other sensitive amino acids:

Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives (e.g., 6-Cl-HOBt, Oxyma) can suppress racemization. embrapa.br

Choice of Base: Using a weaker or more sterically hindered base can reduce the rate of proton abstraction from the α-carbon. Bases like collidine or N-methylmorpholine (NMM) are often preferred over the more common DIPEA for sensitive residues.

Uronium vs. Phosphonium Reagents: Phosphonium-based reagents like PyBOP® are often considered to result in lower levels of racemization compared to some uronium-based reagents when strong bases are used. luxembourg-bio.com

Pre-activation Time: Minimizing the time the amino acid spends in its activated state before coupling to the resin-bound amine can reduce the opportunity for racemization. embrapa.br

Low-Temperature Coupling: Performing the coupling reaction at reduced temperatures can also help to preserve stereochemical integrity. embrapa.br

Table 2: Strategies to Mitigate Racemization in Fmoc-SPPS

| Strategy | Mechanism | Application to Halogenated Phenylalanine |

|---|---|---|

| Use of additives (e.g., Oxyma, HOBt) | Forms an active ester that is less prone to racemization than other activated species. | Highly recommended for the activation of this compound. embrapa.br |

| Choice of activating reagent (e.g., COMU, DEPBT) | Certain reagents are inherently less likely to promote racemization. | Studies on phenylglycine show COMU combined with a hindered base like TMP or DMP can yield epimerization-free products. thieme-connect.de |

| Avoidance of strong, non-hindered bases | Reduces the rate of α-proton abstraction. | The use of DIPEA should be carefully evaluated; collidine or NMM may be preferable. thieme-connect.de |

| Use of Amino Acid Halides | Fmoc-amino acid chlorides or fluorides can be used for acylation, sometimes reducing racemization risk. | This method has been successfully applied for Fmoc-amino acids. nih.gov |

This table presents general strategies for racemization control and infers their applicability to this compound based on studies of other racemization-prone amino acids.

Conformational Effects of Halogenated Phenylalanine Residues on Peptide Structure

The introduction of halogen atoms onto the phenylalanine side chain can profoundly influence the conformational preferences of a peptide. nih.gov This is due to a combination of steric and electronic effects, including the potential for non-covalent interactions like halogen bonding. The 3,5-disubstitution pattern in 5-chloro-3-fluoro-L-phenylalanine is particularly interesting as it can enforce specific torsional angle preferences (χ1 and χ2) of the side chain, thereby influencing the local peptide backbone conformation.

Halogenation impacts several key factors that dictate peptide structure:

Hydrophobicity: Halogenation generally increases the hydrophobicity of the amino acid side chain, which can promote interactions within the hydrophobic core of a protein or with lipid membranes.

Aromatic Interactions: The electron-withdrawing nature of chlorine and fluorine alters the quadrupole moment of the phenyl ring, weakening cation-π interactions but potentially enhancing interactions with electron-rich systems. acs.org

Halogen Bonding: The chlorine atom, being a good halogen bond donor, can form stabilizing interactions with electron-donating atoms like oxygen or nitrogen in nearby amino acid side chains or the peptide backbone. This directional interaction can act as a "conformational lock," stabilizing specific secondary structures like β-turns or α-helices. nih.gov

Steric Bulk: The presence of two substituents on the ring can create steric constraints that favor certain side-chain rotamers, restricting the conformational freedom of the peptide.

Studies on peptides containing other halogenated phenylalanines have demonstrated these effects. For instance, the incorporation of fluorinated phenylalanines has been shown to alter the folding properties and secondary structure propensity of peptides. nih.gov Similarly, a study on di-phenylalanine peptides showed that halogenation was an effective strategy to influence their supramolecular organization and self-assembly into hydrogels. nih.gov

Modulating Peptide Stability and Bioactivity Through Site-Specific Halogenation

A primary motivation for incorporating non-canonical amino acids is to enhance the therapeutic potential of peptides by improving their stability and modulating their biological activity. Site-specific halogenation with residues like 5-chloro-3-fluoro-L-phenylalanine is a powerful tool in this regard. nih.gov

Enhanced Proteolytic Stability: Peptides often suffer from short in-vivo half-lives due to rapid degradation by proteases. Introducing unnatural amino acids can confer resistance to enzymatic cleavage. The bulky and electronically distinct di-halogenated phenyl group of 5-chloro-3-fluoro-L-phenylalanine can sterically hinder the approach of proteases to the adjacent peptide bonds, thereby increasing the peptide's metabolic stability. nih.govnih.gov

Modulation of Bioactivity: The bioactivity of a peptide is intimately linked to its ability to bind to a biological target, such as a receptor or enzyme. Halogenation can modulate this interaction in several ways:

Altered Binding Affinity: Changes in hydrophobicity and electronic character can lead to stronger or more selective binding. The unique electronic signature of the 3-chloro-5-fluorophenyl group can alter key interactions at the binding interface. nih.gov

Conformational Control: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding is reduced, which can lead to higher affinity.

Novel Interactions: The potential for halogen bonding can introduce new, stabilizing contacts with the target protein that are not possible with native phenylalanine, potentially leading to significant gains in potency and selectivity. nih.gov

Research on somatostatin (B550006) analogs, where phenylalanine was replaced by 3',5'-difluorophenylalanine, demonstrated that an electron-poor aromatic ring could significantly affect the network of aromatic interactions and receptor binding. This highlights the potential of di-halogenated phenylalanines to systematically tune peptide bioactivity.

Synthesis and Design of Peptidomimetics Incorporating this compound

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as better oral bioavailability, increased stability, and enhanced activity. nih.gov this compound is an ideal building block for the synthesis of peptidomimetics. thieme-connect.de

By incorporating this residue, medicinal chemists can introduce structural and electronic features that are not accessible with the 20 proteinogenic amino acids. The 3-chloro-5-fluorophenyl side chain can be used to:

Probe structure-activity relationships (SAR) by systematically exploring the steric and electronic requirements of a receptor's binding pocket.

Serve as a bioisostere for other aromatic or hydrophobic groups, helping to optimize a lead compound's pharmacological profile.

Act as a core scaffold for building more complex non-peptidic structures, leveraging the defined stereochemistry of the amino acid backbone.

The availability of this compound as an Fmoc-protected building block allows for its direct inclusion in standard peptide synthesis protocols, facilitating the rapid generation of novel peptidomimetic libraries for drug discovery. thieme-connect.de

Role in Constrained Peptide Architectures and Scaffold Diversification

Imposing conformational constraints on a peptide is a proven strategy for improving its biological properties. Cyclic peptides and peptides containing residues that restrict backbone or side-chain rotation often exhibit higher affinity, improved selectivity, and greater stability compared to their linear, flexible counterparts.

This compound can play a crucial role in the design of constrained peptide architectures. The steric and electronic influence of the di-halogenated ring can be exploited to induce specific turns or secondary structures. For example, the potential for an intramolecular halogen bond between the chlorine atom and a backbone carbonyl oxygen could stabilize a γ- or β-turn, effectively cyclizing a portion of the peptide chain without a covalent cyclic linkage.

Furthermore, this building block contributes to scaffold diversification. In the quest for novel therapeutics, exploring new chemical space is essential. By providing a unique combination of hydrophobicity, steric bulk, and electronic properties, 5-chloro-3-fluoro-L-phenylalanine enables the creation of peptide scaffolds with novel topologies and interaction profiles. This diversification is critical for identifying ligands for new biological targets and for overcoming challenges like drug resistance.

Pharmacological and Biological Applications of Peptides Derived from N Fmoc 5 Chloro 3 Fluoro L Phenylalanine

Rational Design of Ligands for Specific Receptor Targets

The rational design of peptide-based ligands that bind with high affinity and selectivity to specific biological receptors is a cornerstone of drug discovery. The unique physicochemical characteristics of N-Fmoc-5-chloro-3-fluoro-L-phenylalanine make it a valuable building block for this purpose. The introduction of fluorine and chlorine atoms onto the phenylalanine ring alters its electronic properties, which can be exploited to fine-tune interactions with receptor binding pockets. nih.gov

Fluorine, being highly electronegative, can modulate the acidity and basicity of nearby functional groups and influence the conformation of the peptide backbone. nih.gov This can lead to enhanced binding affinity and stability of the resulting peptide. The presence of both chloro and fluoro substituents creates a unique quadrupolar moment on the aromatic ring, which can lead to specific and favorable interactions with receptor surfaces that may not be achievable with non-halogenated or singly-halogenated phenylalanine analogs. nih.gov These altered aromatic interactions are a key consideration in designing ligands for receptors where cation-π or π-π stacking interactions are critical for binding. nih.gov

Table 1: Properties of Halogenated Phenylalanine for Ligand Design

| Feature | Impact on Ligand Design |

|---|---|

| Altered Aromatic Interactions | The unique electrostatic potential of the di-halogenated ring can enhance or selectively alter π-π and cation-π stacking with receptor residues. nih.govnih.gov |

| Increased Hydrophobicity | The chloro and fluoro groups increase the lipophilicity, which can improve membrane permeability and access to hydrophobic binding pockets. |

| Conformational Restriction | The steric bulk of the halogen atoms can restrict the rotational freedom of the phenyl ring, pre-organizing the peptide into a bioactive conformation. |

| Enhanced Metabolic Stability | The carbon-halogen bonds are strong and can protect the peptide from enzymatic degradation, increasing its in vivo half-life. nbinno.com |

Enzyme Inhibition Mechanisms and Kinetics with Fluorinated Phenylalanine-Containing Peptides

Peptides containing fluorinated amino acids, such as 5-chloro-3-fluoro-L-phenylalanine, have been investigated as potential enzyme inhibitors. nih.gov The strong electron-withdrawing nature of the fluorine and chlorine atoms can influence the reactivity of the peptide backbone and its side chains, making them effective tools for probing and inhibiting enzyme activity.

The mechanism of inhibition can vary. In some cases, the fluorinated peptide may act as a competitive inhibitor, binding to the active site of an enzyme with high affinity and preventing the natural substrate from binding. The enhanced binding can be attributed to the unique electrostatic and hydrophobic interactions conferred by the halogen atoms. In other instances, these peptides can act as mechanism-based inhibitors, where the enzyme processes the inhibitor, leading to the formation of a reactive species that covalently modifies and irreversibly inactivates the enzyme. nih.gov

The kinetics of enzyme inhibition by these peptides are a critical area of study. The inhibition constant (Ki) provides a measure of the inhibitor's potency. The rate of inactivation (kinact) is also a key parameter for irreversible inhibitors. The specific placement of the chloro and fluoro groups on the phenyl ring can have a significant impact on these kinetic parameters.

Table 2: Kinetic Parameters for Enzyme Inhibition

| Kinetic Parameter | Description | Relevance of 5-chloro-3-fluoro-L-phenylalanine |

|---|---|---|

| Ki (Inhibition Constant) | The concentration of inhibitor required to produce half-maximum inhibition. | Lower Ki values indicate higher potency, which can be achieved through optimized interactions of the halogenated ring with the enzyme's active site. nih.gov |

| k_on (Association Rate Constant) | The rate at which the inhibitor binds to the enzyme. | Can be influenced by the electrostatic steering effects of the halogen atoms. |

| k_off (Dissociation Rate Constant) | The rate at which the inhibitor dissociates from the enzyme. | Stronger binding interactions due to the halogenation can lead to a lower k_off. |

| kinact (Rate of Inactivation) | The maximum rate of enzyme inactivation for irreversible inhibitors. | The electronic properties of the halogenated ring can facilitate the chemical steps leading to covalent modification of the enzyme. |

Elucidation of Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to many cellular processes, and their dysregulation is often implicated in disease. nih.gov The development of molecules that can modulate PPIs is a significant therapeutic goal. rsc.org Peptides containing this compound can be designed to either disrupt or stabilize specific PPIs. nih.gov

Furthermore, the increased metabolic stability of peptides containing this modified amino acid makes them more viable as therapeutic agents for targeting PPIs in a cellular environment. nih.gov

Development of Chemical Probes and Biosensors for Biological Systems

Chemical probes are essential tools for studying biological systems. mskcc.org Peptides incorporating this compound can be developed into highly specific probes and biosensors. The fluorine atom, in particular, has properties that are advantageous for this application. ¹⁹F NMR (Nuclear Magnetic Resonance) spectroscopy is a powerful technique for which the fluorine atom can serve as a sensitive reporter. Since endogenous fluorine is rare in biological systems, the ¹⁹F NMR signal from a labeled peptide is highly specific.

By incorporating 5-chloro-3-fluoro-L-phenylalanine into a peptide that binds to a specific protein, the ¹⁹F NMR signal can be used to monitor the binding event and to probe the local environment of the peptide when it is bound to its target. Changes in the chemical shift of the fluorine atom can provide information about conformational changes and interactions within the binding pocket.

These peptides can also be tagged with other reporter groups, such as fluorophores or biotin, to create versatile chemical probes for a range of applications, including fluorescence microscopy and affinity purification. mskcc.orgrsc.org

Contributions to Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are fundamental to the process of optimizing lead compounds in drug discovery. The systematic modification of a peptide sequence and the evaluation of the resulting changes in activity and properties provide insights into the key determinants of biological function. nih.gov

This compound is a valuable tool for SAR and SPR studies. By replacing a natural phenylalanine residue with this di-halogenated analog, researchers can probe the importance of aromatic interactions and hydrophobicity at that position. The distinct electronic and steric profile of 5-chloro-3-fluoro-L-phenylalanine allows for a more nuanced exploration of the chemical space compared to using simple alanine (B10760859) scanning or other phenylalanine analogs. nih.gov

Table 3: Application of this compound in SAR/SPR

| Study Type | Application | Example Finding |

|---|---|---|

| Structure-Activity Relationship (SAR) | Systematically replacing native amino acids to determine the effect on biological activity. | Replacing a key phenylalanine with 5-chloro-3-fluoro-L-phenylalanine may significantly increase or decrease binding affinity, indicating the importance of specific electronic interactions at that position. mdpi.com |

| Structure-Property Relationship (SPR) | Evaluating how chemical modifications affect physicochemical properties like solubility and stability. | The incorporation of the halogenated residue may enhance the peptide's resistance to proteolytic degradation, improving its pharmacokinetic profile. nbinno.com |

Advanced Characterization and Computational Studies of N Fmoc 5 Chloro 3 Fluoro L Phenylalanine Derivatives

Spectroscopic Analysis of Conformational Dynamics (e.g., 19F NMR, CD, X-ray)

Spectroscopic techniques are indispensable for elucidating the three-dimensional structure and dynamic behavior of peptides incorporating N-Fmoc-5-chloro-3-fluoro-L-phenylalanine.

¹⁹F NMR Spectroscopy: The presence of a fluorine atom provides a highly sensitive probe for ¹⁹F NMR studies. rsc.org The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it an ideal tool for monitoring conformational changes, ligand binding, and protein-protein interactions. rsc.orgnih.gov In peptides containing 3-fluoro-L-phenylalanine derivatives, distinct ¹⁹F NMR signals can report on different conformational states. nih.gov For instance, a significant change in the ¹⁹F chemical shift can indicate a transition from a random coil to an ordered structure, such as an alpha-helix or beta-sheet, upon interaction with a target molecule.

X-ray Crystallography: X-ray crystallography provides atomic-resolution insights into the solid-state conformation of peptides. Crystal structures of peptides containing halogenated phenylalanine derivatives reveal how these residues are accommodated within the peptide backbone and how they participate in intermolecular interactions within the crystal lattice. nih.gov These structures can show the precise bond angles, dihedral angles, and the orientation of the halogenated phenyl ring, which are crucial for understanding their influence on peptide architecture. nih.govresearchgate.net

Table 1: Representative Spectroscopic Data for Peptides Containing Halogenated Phenylalanine

| Technique | Parameter | Observation | Implication |

| ¹⁹F NMR | Chemical Shift (δ) | Varies with solvent and binding | Sensitive probe of local environment and conformation rsc.orgnih.gov |

| Linewidth | Broadening upon aggregation | Indicates changes in molecular tumbling and dynamics nih.gov | |

| Circular Dichroism | Molar Ellipticity [θ] | Characteristic minima for α-helix or β-sheet | Determination of secondary structure content mdpi.com |

| Thermal Denaturation | Shift in melting temperature (Tₘ) | Assessment of conformational stability nih.gov | |

| X-ray Crystallography | Torsion Angles (φ, ψ) | Defines backbone conformation | Reveals local structural constraints imposed by the residue researchgate.net |

| Intermolecular Contacts | Shows halogen bonds, π-π stacking | Elucidates packing forces and specific interactions nih.govscispace.com |

Crystallographic Insights into Peptide Architectures and Binding Modes

X-ray crystallography of peptides containing this compound and its analogs provides invaluable information on their structural organization and interaction patterns. The analysis of crystal structures reveals how the halogen atoms influence peptide folding and assembly. nih.gov For instance, the strategic placement of chlorine and fluorine can promote specific intermolecular contacts, such as halogen bonds and altered aromatic interactions, which can dictate the formation of higher-order structures like fibrils or sheets. nih.govresearchgate.net

In the context of peptide-protein complexes, crystallography can illuminate the binding mode of the halogenated peptide. The electron density maps can show the precise orientation of the 3-chloro-5-fluorophenyl side chain within the binding pocket of a target protein. This allows for the identification of key interactions, such as halogen bonds between the chlorine or fluorine atom and an electron-rich region of the protein, which contribute to binding affinity and specificity. nih.gov

Quantum Chemical Calculations and Molecular Dynamics Simulations of Halogenated Peptides

Computational methods are essential for a deeper understanding of the properties of peptides containing this compound at the molecular level.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of these peptides in solution. nih.govnih.gov By simulating the movements of atoms over time, MD can explore the conformational landscape of a peptide, identifying preferred conformations and the transitions between them. For peptides incorporating this compound, MD simulations can reveal how the halogen substituents affect the flexibility of the peptide backbone and the dynamics of the side chain, influencing the peptide's ability to adopt a bioactive conformation. nih.gov

Table 2: Representative Computational Parameters for Halogenated Phenylalanine Peptides

| Method | Parameter | Finding | Significance |

| DFT | Electrostatic Potential | Positive σ-hole on Cl and F | Predicts potential for halogen bonding rsc.org |

| Interaction Energies | Quantifies strength of non-covalent bonds | Elucidates the nature of stabilizing forces rsc.org | |

| MD Simulations | RMSD (Root Mean Square Deviation) | Measures conformational stability over time | Assesses the rigidity of the peptide structure nih.gov |

| Radial Distribution Function | Describes the probability of finding atoms at a certain distance | Characterizes local solvent structure and interactions |

Theoretical Prediction of Halogen Bonding and Aromatic Interactions

The presence of both chlorine and fluorine on the phenyl ring of this compound introduces unique opportunities for non-covalent interactions that can be predicted and analyzed theoretically.

Halogen Bonding: The chlorine atom, being larger and more polarizable than fluorine, is expected to be a more potent halogen bond donor. nih.gov Theoretical calculations can predict the geometry and strength of potential halogen bonds between the chlorine atom and electron-donating groups, such as carbonyl oxygens or aromatic rings, in a binding partner. nih.govrsc.org These predictions are crucial for understanding the contribution of halogen bonding to the stability of peptide-protein complexes.

Aromatic Interactions: The electron-withdrawing nature of the halogen substituents alters the quadrupole moment of the phenyl ring, thereby modulating its π-π and cation-π stacking interactions compared to unsubstituted phenylalanine. researchgate.netnih.gov Computational models can predict the preferred geometries (e.g., parallel-displaced, T-shaped) and energies of these aromatic interactions, providing a rationale for the observed structural and binding properties of peptides containing this modified amino acid. scispace.comresearchgate.net

In Silico Approaches for Rational Peptide Design and Virtual Screening

Computational tools play a pivotal role in the rational design of novel peptides with enhanced properties and in the high-throughput screening of peptide libraries.

Rational Peptide Design: Based on the understanding of conformational preferences and key interactions derived from spectroscopic and computational studies, new peptide sequences incorporating this compound can be designed in silico. nih.govnih.gov For example, if a halogen bond is identified as a critical interaction for binding to a therapeutic target, peptides can be designed to optimize the geometry of this interaction, potentially leading to increased potency and selectivity. nih.govnih.gov

Virtual Screening: Virtual screening allows for the rapid computational assessment of large libraries of peptides containing this compound against a specific biological target. mdpi.comucd.ie Using molecular docking programs, these peptides can be virtually "docked" into the binding site of a protein, and their binding affinities can be estimated using scoring functions. mdpi.com This approach helps to prioritize a smaller number of promising candidates for experimental validation, thereby accelerating the discovery of new peptide-based therapeutics. rsc.orgnih.govnih.gov

Future Perspectives and Emerging Research Directions for N Fmoc 5 Chloro 3 Fluoro L Phenylalanine

Applications in Next-Generation Therapeutic Peptide Development

The incorporation of halogenated amino acids like N-Fmoc-5-chloro-3-fluoro-L-phenylalanine into peptide structures is a powerful strategy for enhancing their therapeutic potential. nih.govresearchgate.net Halogenation can significantly modulate the pharmacological activities of peptides. cnr.it The introduction of fluorine and chlorine atoms can lead to improved metabolic stability by making the peptide more resistant to proteolytic degradation. nih.gov This increased stability is crucial for developing peptide-based drugs with longer half-lives in the body.

Furthermore, the presence of halogens can enhance the binding affinity and selectivity of a peptide to its biological target, such as a receptor or enzyme. cnr.it This is achieved by altering the electronic properties and hydrophobicity of the amino acid side chain, which can lead to more favorable interactions. For example, the incorporation of fluorinated aromatic amino acids has been shown to increase the catabolic stability of therapeutic proteins and peptide-based vaccines. nih.gov The dual halogenation in this compound offers a unique combination of steric and electronic effects that can be exploited to fine-tune the bioactivity and pharmacokinetic profiles of new therapeutic peptides.

Development of Bio-Inspired Materials through Self-Assembly

Fmoc-protected amino acids are well-known building blocks for the creation of bio-inspired nanomaterials, such as hydrogels and nanofibers, through a process of self-assembly. nih.gov The self-assembly is primarily driven by non-covalent interactions, including hydrogen bonding and π-π stacking of the aromatic Fmoc groups and the amino acid side chains. nih.govrsc.org

The halogenation of the phenylalanine ring in this compound is expected to significantly influence this self-assembly process. Research on similar halogenated phenylalanine derivatives shows that halogenation can alter the kinetics of fibril formation and the final morphology of the resulting aggregates. nih.gov The introduction of electron-withdrawing fluorine atoms can modulate the π-π stacking interactions, a key driving force in the assembly of phenylalanine-based structures. nih.gov Studies on pentafluorophenylalanine, for instance, have demonstrated a high propensity for self-assembly into fibrillar structures, leading to the formation of rigid gels. The specific chloro-fluoro substitution pattern could therefore be used to design novel biomaterials with tailored mechanical properties and functionalities for applications in tissue engineering and controlled drug release.

Role in Chemical Biology and Proteomic Methodologies

In the field of chemical biology, unnatural amino acids are valuable tools for probing protein structure and function. Incorporating this compound into a protein allows for the precise introduction of unique chemical handles. Halogenation can be used to systematically analyze protein plasticity and stability with sub-angstrom precision. nih.gov The distinct spectroscopic signatures of the halogenated phenyl ring can be used in techniques like NMR spectroscopy to study protein folding and dynamics.

Moreover, this compound has potential in advanced proteomic techniques. Methodologies like bioorthogonal non-canonical amino acid tagging (BONCAT) use modified amino acids to label and identify newly synthesized proteins. scispace.com While BONCAT typically uses amino acids with azide (B81097) or alkyne groups, the unique properties of halogenated amino acids could be exploited for developing new types of probes. For instance, the presence of the chloro and fluoro groups could enable specific cross-linking or detection methods, providing a new layer of spatiotemporal control for studying the proteome. scispace.com

Potential for Positron Emission Tomography (PET) Tracer Development

A significant future application for this compound lies in the development of tracers for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used extensively in oncology. nih.gov The fluorine atom in this compound can be substituted with the positron-emitting isotope Fluorine-18 (¹⁸F). This would transform the molecule into a radiolabeled amino acid tracer.

Amino acid PET tracers are highly valuable because many tumors exhibit upregulated amino acid transport to support their rapid growth and proliferation. nih.gov Fluorinated phenylalanine derivatives, in particular, are promising candidates for imaging tumors and have been explored as potential alternatives to more common tracers. nih.gov An ¹⁸F-labeled version of 5-chloro-3-fluoro-L-phenylalanine could offer high tumor specificity and allow for clear visualization of malignant tissues, aiding in cancer diagnosis, staging, and monitoring treatment response.

Innovations in Automated Peptide Synthesis Utilizing Halogenated Amino Acids

The use of this compound is intrinsically linked to solid-phase peptide synthesis (SPPS), a process that is now largely automated. rsc.org However, the incorporation of unnatural or "difficult" amino acids, especially those with bulky or hydrophobic side chains, presents challenges to standard automated synthesis protocols. nih.govmblintl.com These challenges include incomplete coupling reactions and aggregation of the growing peptide chain on the solid support. mblintl.com

Future innovations in automated peptide synthesis will focus on overcoming these hurdles. This includes the development of more efficient coupling reagents that can handle sterically hindered amino acids and the optimization of reaction conditions, such as the use of microwave heating to improve coupling efficiency. nih.gov Advanced polymeric resins with better swelling properties and the use of solubilizing tags are also key areas of development. rsc.orgmblintl.com Successfully optimizing automated synthesizers and protocols to efficiently incorporate complex building blocks like this compound will be crucial for making peptides containing these residues more accessible for therapeutic and research applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-chloro-5-fluorophenyl)propanoic acid | sigmaaldrich.com |

| Synonym | Fmoc-Phe(3-Cl,5-F)-OH | N/A |

| CAS Number | 1998650-51-3 | sigmaaldrich.combldpharm.comreagentia.eu |

| Molecular Formula | C₂₄H₁₉ClFNO₄ | sigmaaldrich.com |

| Physical Form | White powder | sigmaaldrich.com |

| Purity | ≥95% | sigmaaldrich.com |

Q & A

Basic Questions

Q. What are the critical steps for synthesizing N-Fmoc-5-chloro-3-fluoro-L-phenylalanine using Fmoc-based solid-phase peptide synthesis (SPPS)?

- Methodology :

- Deprotection : Use 20% piperidine in DMF to remove the Fmoc group, ensuring efficient cleavage while preserving acid-sensitive side chains (e.g., fluoro and chloro substituents) .

- Coupling : Activate the carboxyl group with HBTU/HOBt or DIC/Oxyma in DMF, and monitor coupling efficiency via Kaiser test or HPLC. Steric hindrance from the 5-chloro and 3-fluoro groups may require extended reaction times (2–4 hours) .

- Purification : Perform reverse-phase HPLC using a C18 column with a water/acetonitrile gradient (0.1% TFA) to isolate the product. Confirm identity via ESI-MS or MALDI-TOF .

Q. How can researchers verify the purity and structural identity of this compound?

- Analytical Techniques :

- HPLC : Use a C18 column (λ = 254 nm) to assess purity (>95%). Adjust mobile phase composition (e.g., 0.1% TFA) to resolve impurities from the main peak .

- NMR : Analyze H and C spectra in DMSO-d6. Key signals include Fmoc aromatic protons (δ 7.2–7.8 ppm) and α-proton (δ 4.3–4.5 ppm). F NMR (δ -110 to -120 ppm) confirms fluoro substitution .

- Mass Spectrometry : Compare experimental [M+H] with theoretical mass (CHClFNO: 421.87 g/mol) .

Advanced Research Questions

Q. How do the 5-chloro and 3-fluoro substituents influence coupling efficiency and regioselectivity in SPPS?

- Steric and Electronic Effects :

- The electron-withdrawing nature of Cl and F reduces nucleophilicity at the α-amino group, potentially slowing acylation. Use 1.5–2.0 equivalents of coupling reagents (e.g., HATU) to compensate .

- Steric hindrance from the 3-fluoro group may require microwave-assisted coupling (50°C, 10–20 minutes) to improve reaction kinetics .

Q. What strategies mitigate acid-sensitive degradation of this compound during peptide cleavage?

- Cleavage Conditions :

- Avoid strong acids like HF or TFMSA. Use TFA-based cocktails (e.g., TFA:HO:TIPS = 95:2.5:2.5) for 2–4 hours at 25°C to minimize side reactions .

- Add scavengers (e.g., EDT, phenol) to trap carbocations formed from chloro/fluoro substituents .

Q. How can researchers analyze the conformational impact of 5-chloro-3-fluoro substitution on peptide helicity or β-sheet formation?

- Biophysical Methods :

- Circular Dichroism (CD) : Compare spectra (190–250 nm) of peptides with and without substitution. Fluorine’s electronegativity may stabilize α-helices via dipole interactions .

- NMR Spectroscopy : Use F NMR to probe local electronic environments and H-N HSQC for backbone dynamics in isotope-labeled analogs .

Data Contradictions and Resolution

Q. Conflicting reports on solubility in aqueous vs. organic solvents: How to optimize reaction media?

- Evidence : While the compound is sparingly soluble in water ( : 421.87 g/mol suggests hydrophobicity) , DMSO or DMF (5–10% v/v) enhances solubility for NMR or HPLC. For SPPS, pre-dissolve in minimal DMF (0.1 M) before coupling .

Q. Discrepancies in recommended storage conditions (-20°C vs. 2–8°C): What is optimal?

- Resolution : Store at -20°C under argon to prevent hydrolysis of the Fmoc group. reports degradation at >5°C after 4 weeks, validated by HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.